molecular formula C17H18N10OS B2365244 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide CAS No. 1798487-25-8

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide

Cat. No.: B2365244
CAS No.: 1798487-25-8
M. Wt: 410.46
InChI Key: USOUQLZBRCKNOP-UHFFFAOYSA-N
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Description

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide involves multiple steps, including the formation of the triazole and pyridazine rings, followed by the coupling of these rings with the piperidine and carboxamide groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can enhance its specificity and potency compared to simpler compounds .

Properties

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10OS/c28-16(19-6-13-8-29-17-20-10-22-27(13)17)12-2-1-5-25(7-12)14-3-4-15(24-23-14)26-11-18-9-21-26/h3-4,8-12H,1-2,5-7H2,(H,19,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUQLZBRCKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CSC5=NC=NN45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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